6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.2ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;;/h2H,1H3,(H,8,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDZRWYXMJHKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864057-38-4 | |
| Record name | 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient synthesis.
化学反应分析
Nucleophilic Substitution Reactions
The chlorine atom at position 6 is highly reactive toward nucleophilic substitution, enabling functionalization for drug discovery applications.
Key Reactions :
-
Amine Substitution : Reaction with primary/secondary amines (e.g., methylamine, piperidine) under mild basic conditions (K₂CO₃, DMF, 80°C) yields 6-amino derivatives .
-
Thiol Substitution : Treatment with thiols (e.g., ethyl mercaptan) in ethanol at reflux replaces chlorine with a thioether group.
Example :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 80°C, 12 h | 6-(Piperidin-1-yl)-4-methyl derivative | 78% |
| Ethyl mercaptan | EtOH, reflux, 6 h | 6-(Ethylsulfanyl)-4-methyl derivative | 65% |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl moieties.
Key Methods :
-
Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C) generates biaryl derivatives.
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl amines using Pd catalysts (e.g., Xantphos-Pd-G3) .
Example :
| Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane | 6-Phenyl-4-methyl derivative | 82% |
| 4-Aminopyridine | Xantphos-Pd-G3, Cs₂CO₃, toluene | 6-(Pyridin-4-ylamino) derivative | 68% |
Cyclization and Condensation Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes cyclization to form fused heterocycles.
Key Transformations :
-
POCl₃-Mediated Cyclization : Forms tricyclic structures when heated with POCl₃ (110°C, 4 h) .
-
Condensation with Carbonyls : Reacts with aldehydes/ketones (e.g., hexane-2,5-dione) to generate bridged rings .
Example :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hexane-2,5-dione | Toluene, 120°C, 8 h | Pyrrolidine-fused derivative | 73% |
Acid/Base-Mediated Transformations
The dihydrochloride salt dissociates in aqueous media, influencing reactivity:
-
Deprotonation : Treatment with NaOH (pH >10) generates the free base, enhancing solubility in organic solvents .
-
Hydrolysis : Prolonged heating in H₂O/EtOH (1:1) at 60°C cleaves the pyrimidine ring .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, releasing HCl and nitrogen oxides .
-
Light Sensitivity : Degrades under UV exposure; storage recommended in amber vials at 2–8°C .
Comparative Reactivity of Analogues
| Compound | Reactivity Difference |
|---|---|
| 6-Chloro-3-methyl derivative | Faster substitution due to steric effects |
| 6-Iodo-4-methoxy derivative | Enhanced oxidative coupling propensity |
科学研究应用
Anticancer Activity
Research indicates that 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the compound's effectiveness against A549 lung cancer cells and MCF-7 breast cancer cells. The results demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could be a promising lead for developing new anticancer agents by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, with studies indicating its potential to inhibit pro-inflammatory cytokines.
Case Study: Inhibition of Inflammatory Responses
In a pharmacological evaluation, various derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and tested for their ability to reduce inflammation induced by carrageenan in animal models. The results showed that several derivatives had lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, indicating a safer profile .
Antimicrobial Activity
Preliminary studies have also suggested that derivatives of this compound may possess antimicrobial properties against certain bacterial strains.
Case Study: Antimicrobial Efficacy
A series of pyrazolo[3,4-d]pyrimidine derivatives were screened for their antimicrobial activity. Some derivatives demonstrated significant efficacy against common bacterial strains, highlighting their potential as new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from simpler pyrazole derivatives. The ability to modify the pyrazolo[3,4-d]pyrimidine structure allows for the development of various functional derivatives with enhanced biological activities.
作用机制
The mechanism by which 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:
*Similarity scores (0–1) are based on structural overlap with the target compound .
Key Observations:
- Chlorine vs. Methyl Substitution : The 6-chloro-4-methyl configuration in the target compound balances lipophilicity and solubility, whereas dichloro derivatives (e.g., 4,6-dichloro) show higher reactivity but reduced bioavailability due to increased hydrophobicity .
- Amino and Bulky Groups: PP2’s amino and t-butyl groups enhance kinase binding affinity, but the dihydrochloride form of the target compound offers superior solubility for in vivo applications .
Physicochemical Properties
- Solubility : The dihydrochloride form (target compound) has superior aqueous solubility (>50 mg/mL) compared to neutral analogs like 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (<1 mg/mL) .
- Stability : Chlorine substituents enhance stability under acidic conditions, whereas hydrazine derivatives (e.g., 4-hydrazinyl analogs) are prone to oxidation .
生物活性
6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H7Cl3N4
- Molecular Weight : 241.5 g/mol
- CAS Number : 1864057-38-4
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its versatility in drug design and development.
Target Enzyme : The primary target of this compound is xanthine oxidase , an enzyme involved in purine metabolism.
Mode of Action :
- The compound closely resembles the substrates hypoxanthine and xanthine, allowing it to inhibit xanthine oxidase effectively.
- This inhibition leads to a reduction in uric acid production, making it potentially beneficial for conditions characterized by hyperuricemia, such as gout.
Cytotoxicity and Antiproliferative Effects
Research has shown that this compound exhibits cytotoxic activities against various cancer cell lines. A study evaluated its effects on A549 (lung cancer) and HCT-116 (colon cancer) cells, revealing significant antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 19.56 |
| This compound | HCT-116 | 8.21 |
These results indicate that the compound can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), highlighting its potential as an anticancer agent .
Inhibition of Enzymatic Activity
The compound's ability to inhibit xanthine oxidase has been confirmed through biochemical assays. This inhibition not only reduces uric acid levels but may also play a role in mitigating oxidative stress associated with various diseases.
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- EGFR Inhibition : A derivative of the pyrazolo[3,4-d]pyrimidine structure was synthesized to act as an epidermal growth factor receptor (EGFR) inhibitor. This compound demonstrated potent anti-proliferative effects against lung and colon cancer cells with IC50 values significantly lower than those of established EGFR inhibitors like erlotinib .
- Cytotoxicity Assessment : The cytotoxic effects of various derivatives were assessed using MTT assays across different cancer cell lines. The results indicated a spectrum of activity ranging from weak to potent cytotoxic effects, emphasizing the importance of structural modifications in enhancing biological activity .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include cyclization and functionalization with chlorinating agents (e.g., POCl₃) under reflux conditions. Solvent selection (e.g., DMF or isopropanol) and temperature control (60–100°C) are critical for minimizing by-products . Purification via silica gel column chromatography or recrystallization improves purity (>95%), as noted in analogous pyrazolo[3,4-d]pyrimidine syntheses .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C), HPLC, and mass spectrometry. For example, ¹H NMR in DMSO-d₆ can resolve methyl and chloro substituents, while HPLC (C18 column, acetonitrile/water mobile phase) confirms purity. X-ray crystallography (as used in pyrazolo[3,4-d]pyrimidine analogs) provides definitive stereochemical validation .
Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives, and how are these evaluated experimentally?
- Methodological Answer : These compounds often target kinases (e.g., JAK2, EGFR) or purine-binding enzymes. Assays include:
- In vitro enzyme inhibition (IC₅₀ determination via fluorescence polarization).
- Cell-based viability assays (MTT or CellTiter-Glo®) using cancer cell lines (e.g., HeLa, MCF-7) .
- Selectivity profiling against related enzymes to assess off-target effects .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., metabolic activity in hypoxic vs. normoxic environments). Mitigation strategies:
- Standardize protocols (e.g., ATP Km adjustments).
- Use isogenic cell lines to control for genetic variability.
- Validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Solubility can be enhanced via:
- Salt formation (e.g., dihydrochloride vs. free base).
- Co-solvent systems (e.g., PEG-400/water).
- Nanoformulation (liposomes or cyclodextrin complexes). Pharmacokinetic profiling (rodent models) with LC-MS/MS quantitation guides dosing regimens .
Q. How can structure-activity relationship (SAR) studies inform the design of more potent analogs?
- Methodological Answer : Systematic modifications (e.g., replacing methyl with trifluoromethyl or cyclopropyl groups) are tested for:
- Binding affinity (molecular docking against kinase ATP pockets).
- Metabolic stability (microsomal assays).
- Toxicity (hERG inhibition screening). QSAR models using descriptors like logP and polar surface area predict ADME properties .
Q. What analytical techniques resolve discrepancies in spectral data interpretation?
- Methodological Answer : Conflicting NMR signals (e.g., tautomerism in pyrazolo-pyrimidines) are clarified via:
- Variable-temperature NMR to identify dynamic equilibria.
- 2D experiments (COSY, NOESY) for proton-proton correlations.
- Comparison with computational simulations (DFT-based chemical shift predictions) .
Methodological Notes
- Synthetic Optimization : Reaction monitoring via TLC or in-line IR spectroscopy reduces side-product formation .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates to ensure reproducibility .
- Safety : Handle chlorinated intermediates in fume hoods; use PPE to avoid dermal exposure (as per SDS guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
